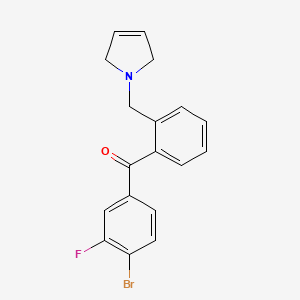

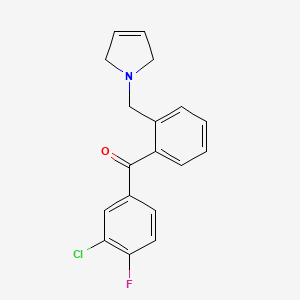

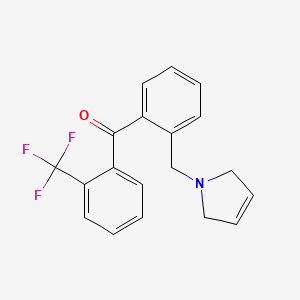

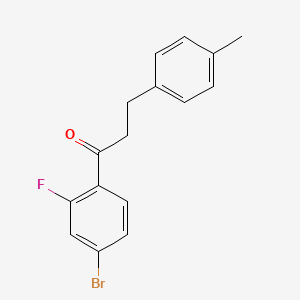

4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone" is a synthetic organic molecule that contains bromo, fluoro, and methyl substituents on a propiophenone backbone. While the specific compound is not directly studied in the provided papers, related compounds with bromo, fluoro, and phenyl groups have been synthesized and characterized, indicating a potential interest in such structures for various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Another approach includes the use of iodonium bromide derivatives for the preparation of fluorophenols, which are key synthons for more complex molecules . Schiff base reactions involving bromobenzaldehyde with aromatic aminophenols have also been employed to synthesize polyphenol derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related bromo- and fluoro-substituted compounds has been extensively studied using spectroscopic techniques and X-ray diffraction . Density functional theory (DFT) calculations are commonly used to optimize the geometry and predict various properties of such molecules . These studies provide insights into the electronic distribution and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted compounds can be complex, involving multiple steps and potential pathways. For instance, the palladium-catalyzed reaction mentioned earlier results in C-C and C-H bond cleavages . The presence of electron-withdrawing groups like bromo and fluoro can significantly affect the reactivity and selectivity of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds are influenced by their molecular structure. Schiff base monomers derived from bromobenzaldehyde exhibit specific thermal, optical, electrochemical, and fluorescent properties . Similarly, fluorinated poly(aryl ether) with a bromophenyl pendant group shows excellent thermal and oxidative stability, which may be relevant for the compound of interest . Spectroscopic and electronic properties of these compounds have been characterized both experimentally and theoretically, providing a comprehensive understanding of their behavior .

Applications De Recherche Scientifique

Synthesis and Biological Activity

4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone has been studied in the context of synthesizing hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, which are investigated for their local anesthetic and anti-inflammatory activities. This research demonstrates the potential pharmaceutical applications of compounds derived from 4'-bromo-2'-fluoro-3-(4-methylphenyl)propiophenone (Gevorgyan et al., 1989).

Copolymer Synthesis

The compound is also relevant in the field of polymer science. Studies have focused on its use in the synthesis of novel copolymers of styrene. These copolymers, incorporating elements like 4'-bromo-2'-fluoro-3-(4-methylphenyl)propiophenone, are characterized by various analytical methods, indicating its utility in developing new polymeric materials (Kharas et al., 2016).

Material Science and Engineering

In material science and engineering, derivatives of 4'-bromo-2'-fluoro-3-(4-methylphenyl)propiophenone are used in the development of novel materials with specific electronic properties. For instance, research involving 3-fluoro-4-hexylthiophene, a compound related to 4'-bromo-2'-fluoro-3-(4-methylphenyl)propiophenone, shows its potential use in tuning the electronic properties of conjugated polythiophenes, which are important in electronic applications (Gohier et al., 2013).

Chemical Synthesis and Analysis

Significant research has been conducted on the chemical synthesis and analysis of related bromo- and fluoro-biphenyl compounds. These studies provide insights into the synthetic pathways and chemical behaviors of compounds similar to 4'-bromo-2'-fluoro-3-(4-methylphenyl)propiophenone, contributing to a broader understanding of its chemical class (Qiu et al., 2009).

Pharmaceutical Intermediates

4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone and its derivatives also play a role as intermediates in pharmaceutical synthesis. The compound's derivatives are used in the production of various drugs, demonstrating its significance in medicinal chemistry (Yadav & Sowbna, 2012).

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVDZJBSSYPIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644140 |

Source

|

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-07-8 |

Source

|

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

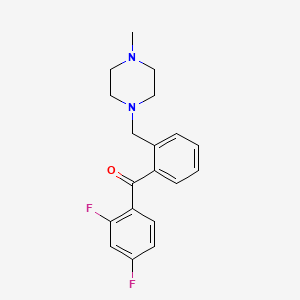

![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)